molecular formula C11H9NO3S B418109 5-Oxo-2,3,5,9b-tetrahydro-thiazolo[2,3-a]isoindole-3-carboxylic acid CAS No. 118726-68-4

5-Oxo-2,3,5,9b-tetrahydro-thiazolo[2,3-a]isoindole-3-carboxylic acid

Cat. No. B418109
CAS RN: 118726-68-4
M. Wt: 235.26g/mol
InChI Key: IXPPKDOOVXQPGI-UHFFFAOYSA-N
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Description

5-Oxo-2,3,5,9b-tetrahydro-thiazolo[2,3-a]isoindole-3-carboxylic acid is a chemical compound with the molecular formula C11H9NO3S . It is a specialty product used in proteomics research .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H9NO3S/c13-9-6-3-1-2-4-7(6)10-12(9)8(5-16-10)11(14)15/h1-4,8,10H,5H2,(H,14,15) . This code provides a detailed description of the molecule’s structure, including the arrangement of its atoms and bonds.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 235.26 . Its melting point is reported to be between 218 and 220 degrees Celsius .

Scientific Research Applications

  • Synthesis and Chemical Properties : One study focused on the synthesis of tricyclic isoindoles and thiazolo[3,2-c][1,3]benzoxazines, including "5-Oxo-2,3,5,9b-tetrahydro-thiazolo[2,3-a]isoindole-3-carboxylic acid". The thermolysis of this compound led to novel oxazolo[2,3-a]isoindoles and chiral thiazolo[2,3-a]isoindoles (Melo et al., 2004).

  • Fluorescence and Carbon Dots : Another study identified organic fluorophores, including a derivative of the compound, as the main ingredients and fluorescence origins in N,S-CDs (carbon dots). This finding highlights its potential application in the development of high fluorescence quantum yield carbon dots (Shi et al., 2016).

  • Angiotensin II Receptor Antagonistic Activities : The compound was also mentioned in a study on the synthesis and biological activity of benzimidazole derivatives for potential use in angiotensin II receptor antagonism. This could have implications in the development of new medications for cardiovascular diseases (Kohara et al., 1996).

  • Antiallergic Activity : Research on the synthesis of antiallergic compounds included derivatives of this compound, highlighting its potential use in developing new treatments for allergies (Nohara et al., 1985).

  • Anti-Inflammatory Activities : A study on the synthesis of thiazolo[3,2-a]pyrimidine derivatives, related to the compound , revealed their potential anti-inflammatory activities, suggesting another area of therapeutic application (Tozkoparan et al., 1999).

Safety and Hazards

The safety information available indicates that this compound may be an irritant . As with all chemicals, it should be handled with care, using appropriate personal protective equipment. Always refer to the Material Safety Data Sheet (MSDS) for detailed safety information .

properties

IUPAC Name

5-oxo-3,9b-dihydro-2H-[1,3]thiazolo[2,3-a]isoindole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3S/c13-9-6-3-1-2-4-7(6)10-12(9)8(5-16-10)11(14)15/h1-4,8,10H,5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXPPKDOOVXQPGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N2C(S1)C3=CC=CC=C3C2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Oxo-2,3,5,9b-tetrahydro-thiazolo[2,3-a]isoindole-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Oxo-2,3,5,9b-tetrahydro-thiazolo[2,3-a]isoindole-3-carboxylic acid
Reactant of Route 2
5-Oxo-2,3,5,9b-tetrahydro-thiazolo[2,3-a]isoindole-3-carboxylic acid
Reactant of Route 3
5-Oxo-2,3,5,9b-tetrahydro-thiazolo[2,3-a]isoindole-3-carboxylic acid
Reactant of Route 4
5-Oxo-2,3,5,9b-tetrahydro-thiazolo[2,3-a]isoindole-3-carboxylic acid
Reactant of Route 5
5-Oxo-2,3,5,9b-tetrahydro-thiazolo[2,3-a]isoindole-3-carboxylic acid
Reactant of Route 6
5-Oxo-2,3,5,9b-tetrahydro-thiazolo[2,3-a]isoindole-3-carboxylic acid

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